molecular formula C9H4BrCl2N B8708552 5-Bromo-2,6-dichloroquinoline

5-Bromo-2,6-dichloroquinoline

Cat. No.: B8708552
M. Wt: 276.94 g/mol
InChI Key: UGNWAMIMUVOFRH-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dichloroquinoline is a useful research compound. Its molecular formula is C9H4BrCl2N and its molecular weight is 276.94 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

5-bromo-2,6-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H

InChI Key

UGNWAMIMUVOFRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dichloroquinoline (5.0 g, 25.4 mmol) and aluminium trichloride (10.0 g, 76.1 mmol) was heated to 120° C. with stirring under a nitrogen atmosphere. Bromine (4.81 g, 30.48 mmol, 1.54 mL) was added dropwise over 0.5 h, and the mixture was then stirred at 120° C. for 1 hour before being cooled to room temperature. A MeOH/water mixture (50 mL, 1:1) was then slowly added and the mixture was concentrated in vacuum. Dichloromethane (500 mL) and water (250 mL) were added, the organic layers were separated and the aqueous fraction was extracted with dichloromethane (2×50 mL). The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (150 mL) before being dried, filtered and concentrated. Purification by column chromatography on silica gel (petroleum ether: EtOAc=10:1) gave 5-bromo-2,6-dichloroquinoline (5.7 g, 82%) as a solid. m/z: 275.2 [M+H]+
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-Dichloroquinoline (30 g) and aluminium trichloride (60 g) were heated to 120° C. with stirring under a nitrogen atmosphere. Bromine (9.2 mL) was added dropwise over 1 hour and the mixture was then stirred at 120° C. for 1 hour before being cooled to room temperature. A methanol/deionised water mixture (150 mL, 1:1) was then slowly added and the mixture was concentrated in vacuo. Dichloromethane (500 mL) and deionised water (250 mL) were added, the layers were separated and the aqueous fraction was extracted with dichloromethane (2×250 mL). The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (250 mL) before being dried, filtered and concentrated. Purification by chromatography (SiO2, isohexane:dichloromethane 7:3 as eluant) gave the title compound as a solid (27 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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